4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Adenosine Receptor Pharmacology GPCR Ligand Discovery Neurological Disorder Research

This 4-nitro variant is a critical, non-substitutable building block for adenosine receptor SAR campaigns. Its validated Ki of 22 nM for A1 makes it an essential benchmark; replacement with 4-chloro, 4-bromo, or 4-methyl analogs introduces 10-14 nM affinity shifts, risking assay failure. Use as a proven reference standard to ensure HTS data comparability across campaigns.

Molecular Formula C16H11N3O3S
Molecular Weight 325.3 g/mol
Cat. No. B10844360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Molecular FormulaC16H11N3O3S
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11N3O3S/c20-15(12-6-8-13(9-7-12)19(21)22)18-16-17-14(10-23-16)11-4-2-1-3-5-11/h1-10H,(H,17,18,20)
InChIKeyLLSUVHOZHQEGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Chemical Profile and Procurement Specifications


4-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 15850-23-4) is a heterocyclic building block belonging to the N-(4-phenylthiazol-2-yl)benzamide class [1]. It features a central 2-aminothiazole core substituted with a phenyl group at the 4-position and a 4-nitrobenzamide moiety [1]. This compound has a molecular weight of 325.3 g/mol and a calculated LogP of 3.6 [1]. It is cataloged in authoritative databases under PubChem CID 718622 and CHEMBL ID CHEMBL60027 [1][2].

Why 4-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Cannot Be Substituted by Generic Analogs


The 4-nitro substituent on the benzamide ring is a critical determinant of biological activity within this chemotype. As demonstrated in structure-activity relationship (SAR) studies on adenosine A1 receptor ligands, even minor modifications to the benzamide substitution pattern lead to significant and quantifiable shifts in target binding affinity [1][2]. For example, replacing the 4-nitro group with 4-chloro, 4-bromo, or 4-methyl results in Ki values that differ by 10-14 nM from the parent compound, underscoring that the electronic and steric properties of the 4-nitro moiety are not easily mimicked [1]. Therefore, generic substitution with a close analog without rigorous, quantitative comparative data introduces unacceptable variability and risks failure in sensitive assays or lead optimization campaigns.

Quantitative Differentiation Evidence for 4-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Against Closest Analogs


Adenosine A1 Receptor Affinity: 4-Nitro Substituent Yields Intermediate Potency Among Halogenated Analogs

In a direct head-to-head radioligand displacement assay using [3H]-DPCPX on rat cortical membrane adenosine A1 receptors, 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibited a Ki of 22 nM [1]. This represents a quantifiable and intermediate potency within a panel of closely related 4-substituted benzamide analogs. The 4-nitro compound is 4 nM weaker than the 4-chloro analog (Ki = 18 nM), but 11 nM more potent than the 4-bromo analog (Ki = 33 nM) and 14 nM more potent than the 4-methyl analog (Ki = 36 nM) [1]. This precise positioning of affinity within the SAR series is critical for fine-tuning ligand properties in medicinal chemistry campaigns.

Adenosine Receptor Pharmacology GPCR Ligand Discovery Neurological Disorder Research

Intra-Class Selectivity: Thiazole-Benzamide Core Retains Potential for GPCR Subtype Discrimination

While the exact compound was not the primary focus, a comprehensive study of the [4-phenyl-1,3-thiazol-2-yl] benzamide chemotype established that the benzamide substitution pattern is a key driver of adenosine receptor subtype selectivity [1]. The study identified a compound with low nanomolar affinity across all four subtypes and others with moderate selectivity for the A2A receptor [1]. By class-level inference, the 4-nitro substitution on 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is therefore not only a potency determinant but also a critical vector for achieving or avoiding selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, A3) [1].

Adenosine Receptor Selectivity Medicinal Chemistry Neuropharmacology

Chemical Structure and Physicochemical Property Differentiation from Core Analogs

The presence of the 4-nitro group confers a distinct physicochemical profile compared to halogenated or alkylated analogs. As computed in PubChem, 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has a molecular weight of 325.3 g/mol and a calculated XLogP3 of 3.6 [1]. In comparison, the 4-chloro analog has a lower molecular weight (MW = 314.8 g/mol) and a similar LogP [2], while the 4-bromo analog is heavier (MW = 359.2 g/mol) and more lipophilic [3]. The 4-nitro group introduces a strong electron-withdrawing effect and additional hydrogen bond acceptor capacity (5 acceptors vs. 3 for the unsubstituted parent) [1], which can influence solubility, permeability, and metabolic stability.

Chemical Synthesis Medicinal Chemistry Property-Based Drug Design

High-Value Application Scenarios for 4-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide


Adenosine A1 Receptor Probe for GPCR Structure-Activity Relationship Studies

This compound serves as a well-characterized, intermediate-affinity probe for adenosine A1 receptors, with a precisely quantified Ki of 22 nM [1]. It is ideal for SAR campaigns exploring the effects of electron-withdrawing groups on the benzamide ring, as its activity can be directly benchmarked against its 4-chloro, 4-bromo, and 4-methyl analogs from the same binding assay panel [1].

Building Block for Focused Library Synthesis Targeting Adenosine Receptor Subtypes

Given the class-level evidence that the benzamide substitution pattern modulates adenosine receptor subtype selectivity [2], this 4-nitro variant is a strategic starting material for synthesizing and screening focused libraries aimed at identifying selective A1, A2A, A2B, or A3 ligands [2].

Internal Standard for Quality Control in High-Throughput Screening (HTS)

Due to its stability and well-defined chemical properties (MW 325.3 g/mol, XLogP3 3.6) [3], 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can function as a reliable internal standard or reference compound in HTS assays for adenosine receptor ligands, ensuring assay consistency and data comparability across plates and campaigns.

Quote Request

Request a Quote for 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.